molecular formula C9H9FO B1314861 4-Fluoro-3,5-dimethylbenzaldehyde CAS No. 363134-35-4

4-Fluoro-3,5-dimethylbenzaldehyde

Cat. No.: B1314861
CAS No.: 363134-35-4
M. Wt: 152.16 g/mol
InChI Key: NNHYTIOMCJAWLM-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylbenzaldehyde: is an organic compound with the molecular formula C9H9FO . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the fourth position and two methyl groups at the third and fifth positions. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethylbenzaldehyde can be synthesized through various methods. One common approach involves the formylation of 4-fluoro-3,5-dimethylbenzene using a Vilsmeier-Haack reaction. This reaction typically involves the use of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under controlled temperature conditions to yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Fluoro-3,5-dimethylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 4-fluoro-3,5-dimethylbenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol, 4-fluoro-3,5-dimethylbenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the aldehyde group can be replaced by other substituents. For example, nitration can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: 4-Fluoro-3,5-dimethylbenzoic acid.

    Reduction: 4-Fluoro-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Fluoro-3,5-dimethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: Research into potential therapeutic agents may involve this compound as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-fluoro-3,5-dimethylbenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in nucleophilic addition reactions. The fluorine atom can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound. Molecular targets and pathways involved would vary based on the specific application or reaction being studied.

Comparison with Similar Compounds

    4-Fluorobenzaldehyde: Lacks the methyl groups, resulting in different reactivity and properties.

    3,5-Dimethylbenzaldehyde: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of methyl groups, leading to different chemical behavior.

Uniqueness: 4-Fluoro-3,5-dimethylbenzaldehyde is unique due to the presence of both fluorine and methyl groups on the benzene ring. This combination of substituents imparts distinct electronic and steric effects, influencing its reactivity and making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-fluoro-3,5-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHYTIOMCJAWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476367
Record name 4-Fluoro-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363134-35-4
Record name 4-Fluoro-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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